N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzene-1-sulfonamide
Description
This compound features a benzodioxin ring fused to a pyrrolidinone core, substituted with a 4-fluorobenzenesulfonamide group. Its molecular formula is C₁₇H₁₆FN₂O₅S, with a molecular weight of 354.36 g/mol.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-12-1-4-15(5-2-12)27(23,24)20-13-9-18(22)21(11-13)14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLIHUDPOCSBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzene-1-sulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound’s structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the 2,3-dihydro-1,4-benzodioxin moiety contributes to its chemical stability and potential interaction with biological targets.
Target Enzymes:
The compound primarily targets cholinesterases and lipoxygenase enzymes. Inhibition of cholinesterases enhances acetylcholine levels in the synaptic cleft, which can lead to improved cognitive functions and synaptic transmission in neuronal cells.
Mode of Action:
this compound acts by binding to the active sites of these enzymes, thereby preventing substrate access and subsequent enzymatic reactions. This inhibition has implications in treating neurodegenerative diseases such as Alzheimer's disease .
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Assays
| Compound | Cell Line | IC50 (µM) | Assay Format |
|---|---|---|---|
| 5 | A549 | 8.76 ± 1.69 | 2D |
| 5 | HCC827 | >50 | 3D |
| 6 | NCI-H358 | 6.68 ± 15 | 2D |
| 8 | A549 | 19.94 ± 2.19 | 3D |
The data indicates that compounds similar to this compound can exhibit varying degrees of cytotoxicity depending on the assay format used (2D vs. 3D) and the specific cancer cell line tested .
Antimicrobial Activity
In addition to antitumor properties, sulfonamides are well-known for their antimicrobial activity. Compounds with a similar benzodioxin structure have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | Staphylococcus aureus | <10 µg/mL |
| 6 | Escherichia coli | <20 µg/mL |
These findings suggest that the compound may also be effective as an antibacterial agent, potentially broadening its therapeutic applications .
Case Studies and Research Findings
Several research studies have explored the biological activities of related compounds:
- Neuroprotective Effects: A study demonstrated that compounds structurally related to this compound could enhance cholinergic signaling in neuronal cells by inhibiting cholinesterase activity.
- Anticancer Research: Another investigation highlighted the potential of benzothiazole derivatives in inhibiting cell proliferation across multiple cancer lines, suggesting a pathway for developing novel anticancer therapies based on similar structural frameworks .
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for therapeutic use:
1.1 Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity. It effectively scavenges free radicals, reducing oxidative stress in cellular models. This property is crucial for developing treatments for diseases related to oxidative damage, such as neurodegenerative disorders.
1.2 Anti-inflammatory Effects
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzene-1-sulfonamide has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases like arthritis and inflammatory bowel disease .
1.3 Antimicrobial Activity
Preliminary studies have demonstrated moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This property opens avenues for its use in developing new antibiotics or adjunct therapies .
Several studies have highlighted the potential applications of this compound:
4.1 Cognitive Enhancement in Animal Models
In animal models, administration of the compound has shown improved memory retention and cognitive function through enhanced cholinergic activity. These findings suggest its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases .
4.2 Anti-inflammatory Efficacy
A study demonstrated that the compound significantly reduced inflammation markers in a rodent model of arthritis, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Core Structural Similarities and Differences
The target compound shares a 2,3-dihydro-1,4-benzodioxin system with analogues like CAS 896316-85-1 (N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide) . Both compounds also contain a pyrrolidinone ring, but the sulfonamide substituents differ:
- Target compound : 4-fluorobenzenesulfonamide.
- CAS 896316-85-1 : Propane sulfonamide.
The fluorine atom in the target compound may improve metabolic stability and hydrogen-bonding interactions compared to the alkyl chain in CAS 896316-85-1 .
Comparison with Flavone and Coumarin Derivatives
highlights 3',4'-(1",4"-dioxino) flavone (4f) and 3',4'-(2-hydroxy methyl,1",4"-dioxino) flavone (4g) as antihepatotoxic agents with 1,4-dioxane rings . Unlike these flavonoid-based compounds, the target compound lacks a flavonoid backbone but retains the dioxane-like benzodioxin ring. Key differences include:
- Core scaffold: Flavones/coumarins () vs. pyrrolidinone-sulfonamide (target compound).
- Substituent effects : Hydroxy methyl groups on flavones enhance antihepatotoxic activity, while sulfonamide groups may confer enzyme-inhibitory properties .
Data Table: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Benzodioxin/dioxane systems : Essential for hepatoprotective activity in flavones () . The target compound’s benzodioxin may similarly contribute to binding but requires validation.
- Sulfonamide vs. flavonoid scaffolds: Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), while flavones act via antioxidant pathways. The target compound’s fluorinated sulfonamide may enhance selectivity for enzymatic targets .
- Substituent polarity : The hydroxy methyl group in flavones increases polarity and activity, whereas fluorine in the target compound balances lipophilicity and stability .
Research Findings and Hypotheses
- Enzyme inhibition: Sulfonamides are known protease or kinase inhibitors. The 4-fluoro substitution may enhance binding to hydrophobic enzyme pockets .
Preparation Methods
Benzodioxin Ring Construction
The 2,3-dihydro-1,4-benzodioxin moiety is typically synthesized from catechol derivatives. A common approach involves:
Example Protocol:
Pyrrolidinone Ring Formation
The γ-lactam ring is constructed via cyclization of a β-ketoamide intermediate. Key steps include:
Example Protocol:
-
Reactants : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq), Meldrum’s acid derivative (1.1 eq).
-
Conditions : Isopropanol, 110°C, 3 h → Diphenyl ether, 220°C, 1 h.
Synthesis of Intermediate B: 4-Fluorobenzenesulfonyl Chloride
4-Fluorobenzenesulfonyl chloride is commercially available but can be synthesized via:
-
Sulfonation : Reaction of fluorobenzene with chlorosulfonic acid.
-
Chlorination : Treatment with PCl₅ or SOCl₂.
Example Protocol:
Coupling of Intermediates A and B
The sulfonamide bond is formed via nucleophilic substitution:
-
Activation : Intermediate B reacts with Intermediate A in the presence of a base (e.g., Et₃N).
-
Purification : Column chromatography (ethyl acetate/hexane) or recrystallization.
Example Protocol:
-
Reactants : Intermediate A (1.0 eq), 4-fluorobenzenesulfonyl chloride (1.2 eq), Et₃N (2.0 eq).
Optimization and Challenges
Solvent and Temperature Effects
-
Isopropanol vs. Acetonitrile : Isopropanol enhances solubility of Meldrum’s acid intermediates, yielding >90% condensation efficiency. Acetonitrile is preferred for faster reactions (1.5 h) but with lower yields (60%).
-
High-Temperature Cyclization : Diphenyl ether at 220°C ensures complete ring closure but requires careful temperature control to avoid decomposition.
Catalytic Hydrogenation
-
Pd/C-Mediated Reduction : Critical for reducing nitro intermediates (e.g., nitrobenzodioxin derivatives) to amines. Typical conditions: H₂ (1 atm), EtOH, 6 h.
Data Tables
Table 1: Key Reaction Conditions for Intermediate A
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
How can structural ambiguities in the benzodioxin-pyrrolidinone core be resolved?
Q. Advanced Structural Elucidation
- X-ray Crystallography : Provides definitive bond angles and spatial arrangements (e.g., dihedral angles between benzodioxin and pyrrolidinone moieties) .
- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., sulfonamide analogs with substituted aryl groups) .
What in vitro assays are used to evaluate the biological activity of this compound?
Q. Basic Biological Evaluation
- Enzyme Inhibition : α-glucosidase/acetylcholinesterase assays (IC₅₀ determination via spectrophotometry).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Q. Advanced Mechanistic Analysis
- Kinetic Studies : Time-dependent enzyme inhibition assays to determine inhibition constants (Kᵢ).
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
How should researchers address contradictory data in biological activity reports?
Q. Data Contradiction Analysis
- Source Validation : Cross-check experimental conditions (e.g., assay pH, cell line passage number).
- Structural Analog Comparison : Compare activity trends with analogs (e.g., fluorobenzene vs. methylphenyl substituents) to identify substituent-dependent effects .
What methods assess the compound’s stability under varying conditions?
Q. Stability Profiling
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- Analytical Monitoring : HPLC with photodiode array detection to track degradation products .
How are analytical methods validated for purity and potency assessment?
Q. Method Validation
- Linearity : Calibration curves (R² > 0.995) across 50–150% of target concentration.
- Precision/Accuracy : Intra-day/inter-day RSD < 2% and recovery rates of 98–102%.
- LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively) .
How can structure-activity relationship (SAR) studies guide the design of analogs?
Q. Advanced SAR Strategy
- Substituent Modulation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Core Modifications : Introduce heterocycles (e.g., oxadiazole) in place of pyrrolidinone to enhance metabolic stability.
- Activity Correlation : Use IC₅₀ data from analogs to map pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
